2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid
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Overview
Description
2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoroacetic acid moiety, which imparts significant reactivity and stability, making it useful in diverse applications ranging from synthetic chemistry to pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyethanol, (3S)-3-(aminomethyl)-5-methylhexanoic acid, and trifluoroacetic anhydride.
Esterification: The first step involves the esterification of (3S)-3-(aminomethyl)-5-methylhexanoic acid with 2-methoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form the ester intermediate.
Trifluoroacetylation: The ester intermediate is then reacted with trifluoroacetic anhydride under anhydrous conditions to introduce the trifluoroacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure complete reactions.
Purification Steps: Utilizing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted esters or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic frameworks.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties, including its use as a precursor for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials, particularly those requiring the unique properties imparted by the trifluoroacetic acid moiety.
Mechanism of Action
The mechanism by which 2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroacetic acid moiety can enhance binding affinity and specificity, leading to more effective inhibition or activation of target molecules. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate
- (3S)-3-(Aminomethyl)-5-methylhexanoic acid
- Trifluoroacetic acid derivatives
Uniqueness
The unique combination of the trifluoroacetic acid moiety with the 2-methoxyethyl and (3S)-3-(aminomethyl)-5-methylhexanoate structure imparts distinct chemical and biological properties. This makes it particularly useful in applications where both reactivity and stability are required.
Properties
IUPAC Name |
2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3.C2HF3O2/c1-9(2)6-10(8-12)7-11(13)15-5-4-14-3;3-2(4,5)1(6)7/h9-10H,4-8,12H2,1-3H3;(H,6,7)/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROWPCABRKCURM-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCCOC)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OCCOC)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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